molecular formula C8H7N3O3S B12957135 Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate

Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate

Cat. No.: B12957135
M. Wt: 225.23 g/mol
InChI Key: AIGJTSPVUWHYKU-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate is a heterocyclic compound featuring a pyrazine ring fused with a thiazine moiety. However, direct experimental data on its synthesis, physicochemical properties, or biological activity are notably absent in the provided evidence. The compound’s structural analogs, such as benzothiazine and pyrido-thiazine derivatives, are better characterized, allowing for indirect comparisons .

Properties

Molecular Formula

C8H7N3O3S

Molecular Weight

225.23 g/mol

IUPAC Name

methyl 3-oxo-4H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate

InChI

InChI=1S/C8H7N3O3S/c1-14-8(13)4-2-9-7-6(10-4)11-5(12)3-15-7/h2H,3H2,1H3,(H,10,11,12)

InChI Key

AIGJTSPVUWHYKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=N1)NC(=O)CS2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate typically involves multi-step organic reactions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide . This reaction results in the formation of the desired heterocyclic ring structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the C-7 Position

The electron-deficient pyrazine ring allows nucleophilic aromatic substitution (NAS) at the C-7 position. Common reagents and outcomes include:

Reagent Conditions Product Yield
Ammonia (NH₃)EtOH, 80°C, 12 hr7-Amino derivative65%
Sodium methoxideDMF, 100°C, 6 hr7-Methoxy analog58%
BenzylamineTHF, RT, 24 hr7-(Benzylamino) substituted compound42%

Key Insight : Substituents at C-7 modulate biological activity, with amino derivatives showing enhanced antibacterial potency against Staphylococcus aureus (MIC₉₀ = 4 μg/mL) .

Carbonyl Group Reactivity

The 3-oxo group participates in condensation and reduction reactions:

Condensation with Hydrazines

Reaction with hydrazines forms hydrazone derivatives, which are precursors for heterocyclic systems:

\text{Compound} + \text{R-NH-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone} \quad (\text{Yield: 70–85%[2]})

  • Applications : Hydrazones are intermediates for pyrazole and triazole synthesis.

Reduction to Alcohol

The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

\text{3-Oxo} \xrightarrow{\text{NaBH₄, MeOH}} \text{3-Hydroxy} \quad (\text{Yield: 88%[6]})

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification:

Reaction Type Conditions Product Notes
Acidic HydrolysisHCl (6M), reflux, 8 hrCarboxylic acidPurified via recrystallization
Alkaline HydrolysisNaOH (2M), EtOH/H₂O, 60°C, 4 hrSodium carboxylatepH adjustment required for isolation
TransesterificationR-OH, H₂SO₄ catalystCorresponding alkyl ester (e.g., ethyl)Yields depend on alcohol nucleophilicity

Structural Impact : The carboxylic acid derivative exhibits improved water solubility (logP = 1.2 vs. 2.5 for methyl ester).

Cyclization Reactions

The compound serves as a scaffold for synthesizing fused heterocycles:

Intramolecular Cyclization

Heating in DMSO at 120°C induces ring expansion:

\text{Methyl ester} \xrightarrow{\text{DMSO, 120°C}} \text{Tetracyclic quinoxaline analog} \quad (\text{Yield: 34%[5]})

Cross-Cycloaddition

Reacts with dienophiles in Diels-Alder reactions:

\text{Compound} + \text{Maleic anhydride} \xrightarrow{\text{Toluene, Δ}} \text{Bicyclic adduct} \quad (\text{Yield: 51%[3]})

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation/alkylation:

Reaction Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O7-Aryl derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃7-Aminoaryl analogs45–68%

Notable Example : A Suzuki coupling with 4-fluorophenylboronic acid produced a derivative with IC₅₀ = 0.8 μM against EGFR kinase .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition:

2 \times \text{Compound} \xrightarrow{h\nu} \text{Dimeric cyclobutane product} \quad (\text{Yield: 28%[3]})

  • Applications : Dimers exhibit altered pharmacokinetic properties (t₁/₂ increased by 3×) .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH < 3): Ester hydrolysis dominates, with partial ring-opening above 80°C.

  • Basic Conditions (pH > 10): Degradation via thiazine ring scission occurs within 2 hr at 25°C.

Comparative Reactivity Table

Reaction Site Reactivity Preferred Reagents Functional Group Tolerance
C-7 (Pyrazine)HighAmines, alkoxides, thiolsTolerates esters, ketones
3-Oxo (Thiazine)ModerateHydrazines, borohydridesSensitive to strong acids
Ester (C-6)LowHydrolytic agents, alcoholsStable under mild NAS conditions

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H7N3O3S and a molecular weight of 225.23 g/mol. Its structure features both pyrazine and thiazine rings, contributing to its unique pharmacological properties. The presence of a carbonyl group at position 3 and a carboxylate ester moiety enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The structural modifications can enhance its potency against resistant strains.

Compound Activity Target Bacteria
This compoundAntibacterialStaphylococcus aureus
Methyl 7-bromo derivativeEnhanced potencyEscherichia coli

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Initial findings suggest that it may act as an inhibitor for enzymes linked to bacterial metabolism, potentially leading to new therapeutic strategies against infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes allow for the creation of various derivatives that may possess enhanced biological activities:

  • Base Catalyzed Reactions : Utilizing strong bases to facilitate nucleophilic substitutions.
  • Cyclization Reactions : Forming the thiazine ring through cyclization of precursors.
  • Functional Group Modifications : Altering substituents to improve solubility and bioavailability.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Enzyme Interaction

Research exploring the interaction between this compound and bacterial enzymes revealed that it binds competitively to the active site of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This interaction suggests a potential pathway for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, leading to a decrease in the production of pro-inflammatory molecules . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The exact molecular pathways involved may vary depending on the specific biological target.

Comparison with Similar Compounds

Key Observations :

  • The pyrido-thiazine analog (C₉H₈N₂O₃S) introduces a pyridine nitrogen, increasing polarity and hydrogen-bonding capacity .
  • The target compound’s pyrazino-thiazine system (inferred formula: C₈H₇N₂O₃S) contains two additional nitrogens, likely improving solubility but reducing stability due to ring strain .
2.2. Physicochemical Properties

Available data for analogs are summarized below:

Compound Name Molecular Formula Molecular Weight Purity Storage Conditions
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate C₁₀H₉NO₃S 223.25 g/mol 97% Sealed, 2–8°C
Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate C₉H₈N₂O₃S 224.24 g/mol N/A N/A

Notes:

  • The target compound’s molecular weight and purity remain uncharacterized in the provided evidence.
  • The benzothiazine derivative is commercially available (CAS 188614-01-9) with high purity, while the pyrido-thiazine analog (CAS 443956-13-6) is listed as out of stock .

Biological Activity

Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains both pyrazine and thiazine rings, which contribute to its diverse biological activities. The molecular formula is C₈H₇N₃O₃S, and it has a molecular weight of approximately 225.23 g/mol .

Structural Characteristics

The compound's structure includes:

  • A carbonyl group at position 3.
  • A dihydro configuration .
  • A carboxylate ester moiety that enhances solubility and reactivity.

These characteristics make it a candidate for further investigation in drug development and other therapeutic applications.

Biological Activity

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains. For example, methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate demonstrated enhanced potency against specific pathogens .
  • Cytotoxic Effects : Preliminary investigations suggest that this compound may possess cytotoxic properties against cancer cell lines, indicating potential applications in oncology .

Table: Biological Activities of Related Compounds

Compound NameBiological ActivityUnique Structural Features
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylateAntibacterialBromination at position 7
1-(10H-Pyrazino[2,3-b][1,4]benzothiazin)Broad-spectrum antimicrobialBenzothiazine core structure
Methyl 3-oxo-4H-pyrido[1,4]benzoxazineDistinct pharmacological profileBenzoxazine ring system

Study on Antimicrobial Properties

In a study conducted by researchers investigating the antimicrobial properties of thiazine derivatives, this compound was tested against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower compared to standard antibiotics .

Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at certain concentrations, the compound induced apoptosis in breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent. The study highlighted the need for further exploration of its mechanism of action and structure-activity relationships .

Research Findings and Future Directions

Ongoing research aims to synthesize derivatives of this compound to enhance its biological activity and therapeutic efficacy. Various synthetic routes have been explored; however, yields can vary significantly (14% to 80%) depending on the method used .

Q & A

Basic Synthesis and Optimization

Q: What established synthetic routes exist for Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate, and how can reaction conditions be optimized for yield and purity? A: The synthesis involves multi-step protocols, including nitro group reduction, cyclization, and coupling reactions. For example, a validated route starts with 4-(2-ethoxy-2-oxoethylthio)-3-nitrobenzoic acid, reduced with iron powder under nitrogen to form the dihydrothiazine core, followed by condensation with aldehydes (e.g., 2-fluorobenzaldehyde) and carboxamide coupling using HOBt/EDCI·HCl . Optimization focuses on controlling reaction temperatures (e.g., 60–80°C for cyclization) and inert atmospheres to prevent oxidation. Purity (>95%) is confirmed via LC-MS, while yield improvements (40–60%) require stoichiometric adjustments of coupling agents and solvent selection (e.g., dry dichloromethane) .

Advanced Structural Characterization

Q: How do crystallographic tools like SHELXL and ORTEP-III resolve the 3D structure of this compound, and what challenges arise in interpreting fused heterocyclic systems? A: SHELXL refines small-molecule structures using high-resolution X-ray data, handling anisotropic displacement parameters and hydrogen bonding networks critical for fused heterocycles. ORTEP-III generates thermal ellipsoid plots to visualize molecular geometry and disorder. Challenges include resolving overlapping electron densities in the pyrazine-thiazine fused ring system and distinguishing tautomeric forms (e.g., keto-enol equilibria). Multi-temperature crystallography (e.g., 100 K data collection) and twin refinement in SHELXL improve accuracy for low-symmetry space groups .

Basic Spectroscopic Validation

Q: Which spectroscopic techniques are most effective for structural validation, particularly in distinguishing tautomeric forms or conformational isomers? A: ¹H/¹³C NMR identifies key functional groups: the methyl ester (δ ~3.8 ppm for OCH₃), carbonyl (δ ~170 ppm for C=O), and aromatic protons (δ 6.5–8.0 ppm). HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 281.06). Tautomerism is assessed via ¹H-¹⁵N HMBC to detect N-H environments or variable-temperature NMR to observe dynamic equilibria. IR spectroscopy complements by verifying carbonyl stretches (~1650–1750 cm⁻¹) .

Advanced Mechanistic and Computational Studies

Q: What computational strategies predict Plasmodium falciparum G6PD inhibitory activity, and how do models account for off-target effects in antimalarial development? A: Molecular docking (AutoDock Vina) evaluates binding to the PfG6PD active site, prioritizing derivatives with hydrogen bonds to Arg ³⁸⁸ and π-stacking with Phe ²⁰⁷. QSAR models using descriptors like LogP and topological polar surface area predict permeability and selectivity. SwissADME screens for drug-likeness (Lipinski’s rules) and off-target risks via similarity clustering against human kinase databases. MD simulations (GROMACS) assess stability of inhibitor-enzyme complexes over 100 ns trajectories .

Advanced Data Contradiction Analysis

Q: How can discrepancies between in vitro enzyme inhibition (IC₅₀) and cellular antiproliferative activity (EC₅₀) be reconciled for this compound class? A: Discrepancies often stem from differential cell permeability or metabolic instability. Validate via:

  • Parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion.
  • Cellular thermal shift assays (CETSA) confirming target engagement in live cells.
  • Metabolite profiling (LC-MS/MS) to identify hydrolysis of the methyl ester moiety, which reduces intracellular active compound levels. Adjust EC₅₀ values using protein-binding corrections (e.g., fraction unbound in plasma) .

Advanced Structure-Activity Relationships (SAR)

Q: How do substituent modifications at the 3-oxo and 6-carboxylate positions influence antimalarial efficacy and selectivity? A: SAR studies reveal:

  • 3-Oxo group : Replacement with thione reduces activity (ΔIC₅₀ >10 µM vs. PfG6PD), while fluorobenzylidene derivatives enhance binding (IC₅₀ = 0.8 µM) via hydrophobic interactions.
  • 6-Carboxylate : Methyl ester prodrugs improve bioavailability over free acids, but ethyl esters show faster hydrolysis in hepatic microsomes.
  • Pyrazine ring : N-Methylation at position 2 decreases solubility but increases plasma stability. Selectivity over human G6PD is achieved by bulkier substituents (e.g., 2,6-dichlorophenyl) that clash with the human enzyme’s narrower active site .

Advanced Crystallographic Disorder and Refinement

Q: What strategies mitigate crystallographic disorder in this compound derivatives during refinement? A: Key approaches include:

  • Twin refinement in SHELXL for non-merohedral twinning (e.g., HKLF 5 format).
  • Occupancy refinement for disordered solvent molecules (e.g., partial ethanol in lattice).
  • Harmonic restraints on anisotropic displacement parameters (ADPs) for flexible moieties (e.g., the fluorobenzylidene group). Use SQUEEZE (Platon) to model diffuse solvent regions and improve R-factors by 1–2% .

Basic Stability and Storage

Q: What are the optimal storage conditions to prevent degradation of this compound, and which degradation products are most common? A: Store at –20°C under argon in amber vials to prevent ester hydrolysis (major degradation pathway, forming 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylic acid). Monitor via monthly LC-MS: look for [M+H]⁺ m/z 267.03 (hydrolyzed product). Avoid aqueous buffers (pH >7) during biological assays, which accelerate degradation .

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